molecular formula C8H7IO3 B045715 2-(4-Hydroxy-3-iodophenyl)acetic acid CAS No. 19039-15-7

2-(4-Hydroxy-3-iodophenyl)acetic acid

Cat. No.: B045715
CAS No.: 19039-15-7
M. Wt: 278.04 g/mol
InChI Key: KIPADRQQDNIBER-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-3-iodophenyl)acetic acid is an organic compound with the molecular formula C8H7IO3 and a molecular weight of 278.04 g/mol . It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a hydroxy group at the 4-position and an iodine atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-iodophenyl)acetic acid typically involves the iodination of 4-hydroxyphenylacetic acid. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide under acidic conditions . The reaction proceeds as follows:

  • Dissolve 4-hydroxyphenylacetic acid in a suitable solvent (e.g., acetic acid).
  • Add iodine and an oxidizing agent to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-iodophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-3-iodophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Hydroxy-3-iodophenyl)acetic acid is unique due to the presence of both the hydroxy and iodine substituents, which confer distinct chemical reactivity and biological properties. The combination of these functional groups allows for versatile applications in synthesis and research .

Properties

IUPAC Name

2-(4-hydroxy-3-iodophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO3/c9-6-3-5(4-8(11)12)1-2-7(6)10/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPADRQQDNIBER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618636
Record name (4-Hydroxy-3-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19039-15-7
Record name (4-Hydroxy-3-iodophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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